![molecular formula C13H10F3NO3S B10843821 4''-(Trifluoromethyl)-4-biphenylyl sulfamate](/img/no-structure.png)
4''-(Trifluoromethyl)-4-biphenylyl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(Trifluoromethyl)-4-biphenylyl sulfamate is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further linked to a sulfamate group
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often involve the use of copper catalysts and specific reagents to achieve high yields and selectivity . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
4’-(Trifluoromethyl)-4-biphenylyl sulfamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of biphenyl derivatives with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while reduction can produce biphenyl amines.
Wissenschaftliche Forschungsanwendungen
4’-(Trifluoromethyl)-4-biphenylyl sulfamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-(trifluoromethyl)-4-biphenylyl sulfamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways . Additionally, the sulfamate group can form strong interactions with metal ions, influencing various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
4’-(Trifluoromethyl)-4-biphenylyl sulfamate can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the biphenyl and sulfamate structures, resulting in different chemical properties and applications.
Triflusal: A derivative of acetylsalicylic acid with a trifluoromethyl group, used as a platelet aggregation inhibitor.
4-(Trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group and a pyrrolidine ring, showing different reactivity and biological activity compared to 4’-(trifluoromethyl)-4-biphenylyl sulfamate.
The uniqueness of 4’-(trifluoromethyl)-4-biphenylyl sulfamate lies in its combination of the trifluoromethyl group with the biphenyl and sulfamate structures, providing a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C13H10F3NO3S |
---|---|
Molekulargewicht |
317.29 g/mol |
IUPAC-Name |
[4-[4-(trifluoromethyl)phenyl]phenyl] sulfamate |
InChI |
InChI=1S/C13H10F3NO3S/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-21(17,18)19/h1-8H,(H2,17,18,19) |
InChI-Schlüssel |
CRJUOWWINLUIRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OS(=O)(=O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.